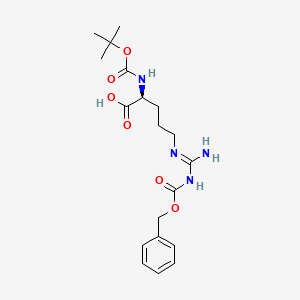

Boc-Arg(Z)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Arg(Z)-OH, also known as Boc-L-arginine, is an amino acid derivative that is commonly used in scientific research. It is a valuable reagent in the synthesis of peptides, proteins, and other peptide-based molecules. In addition, Boc-L-arginine is also used in the study of biochemical and physiological processes, such as enzyme catalysis, cell signaling, and receptor-ligand interactions.

科学的研究の応用

Peptide Synthesis and Biological Activity

- Boc-Arg(Z)-OH is used in the synthesis of peptides with potential biological activity. For example, it's employed in the creation of opioid peptides with homoarginine derivatives. These peptides are evaluated for biological activities like resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).

Studies on Lactam Formation

- Research on this compound has investigated lactam formation during the synthesis of arginine-containing dipeptides. Such studies are crucial for understanding and minimizing side reactions in peptide synthesis (Cezari & Juliano, 1996).

Photocatalysis

- In the field of photocatalysis, materials containing elements such as BOC (Bi2O2CO3) are synthesized for environmental applications like NOx removal. These studies involve constructing heterostructures for enhanced photocatalytic activity (Zhu et al., 2019).

Fluorescence Studies

- This compound derivatives, like Boc-Arg(Nap)-OH, have been studied for their unique fluorescence properties, especially in the context of peptide synthesis. Such research contributes to understanding the protonation states and fluorescence emission in peptides (Marshall et al., 2019).

Organotin(IV) Complexes

- This compound is involved in synthesizing novel organotin(IV) complexes. These complexes are analyzed for their structural properties and potential biological activities, such as cytotoxicity against cancer cells (Girasolo et al., 2010).

Peptide Protective Groups

- The compound is also significant in the development of new protective groups for peptide synthesis. Research in this area focuses on optimizing peptide synthesis methods and understanding the kinetics of peptide formation (Mutulis et al., 2009).

特性

IUPAC Name |

(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDCZFJSCZHUMM-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B2777949.png)

![3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777960.png)

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)